Benzhydryl 2-benzamidoacetate
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Description
Diphenylmethyl N-benzoylglycinate is a chemical compound with the formula C22H19NO3 . It is a derivative of benzoylglycine, which is a naturally occurring amino acid . Diphenylmethyl N-benzoylglycinate is commonly used as a fragrance ingredient and UV filter in cosmetic and personal care products .
Synthesis Analysis
The synthesis of compounds similar to diphenylmethyl N-benzoylglycinate has been reported in the literature. For instance, the synthesis of tetraphenylantimony N-benzoylglycinate involved the reaction between pentaphenylantimony and N-benzoylglycine in toluene . Another study reported the nucleophilic substitution reactions of benzyl- and diphenylmethyl-phosphonamidic chlorides with amines .Molecular Structure Analysis
While specific structural analysis for diphenylmethyl N-benzoylglycinate is not available, studies on similar compounds provide insights. For example, in the crystal structures of two coordination compounds of N-benzoylglycine, the central metal is located on an inversion centre and exhibits a distorted octahedral geometry .Safety and Hazards
Future Directions
While specific future directions for diphenylmethyl N-benzoylglycinate are not available, the field of organic chemistry continues to evolve with advancements in controlled drug delivery systems and the development of new synthetic methods . These advancements could potentially influence future research and applications of diphenylmethyl N-benzoylglycinate.
Properties
IUPAC Name |
benzhydryl 2-benzamidoacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO3/c24-20(16-23-22(25)19-14-8-3-9-15-19)26-21(17-10-4-1-5-11-17)18-12-6-2-7-13-18/h1-15,21H,16H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MACGMAIGMLWORX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)OC(=O)CNC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90294451 |
Source
|
Record name | benzhydryl 2-benzamidoacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90294451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3312-89-8 |
Source
|
Record name | NSC96705 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96705 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | benzhydryl 2-benzamidoacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90294451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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